

Comparative Analysis of SHP2 Inhibitor Specificity

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Compound of Interest					
Compound Name:	ВСТР				
Cat. No.:	B1667847	Get Quote			

The specificity of a drug is its ability to bind to its intended target with high affinity, while exhibiting minimal binding to other molecules in the proteome. High specificity is desirable to minimize off-target effects and associated toxicities. The following tables summarize the quantitative data on the specificity of various SHP2 inhibitors.

Inhibitor	Target IC50 (nM)	Off-Target (SHP1) IC50 (nM)	Selectivity (Fold)	Reference
SHP099	71	>100,000	>1400	[1]
TNO155	11	>100,000	>9000	[1]
RMC-4630	-	-	-	[1]
IACS-13909	15.7	No inhibitory effect	High	[1]
NSC-87877	318	335	~1	[2]
11a-1	200	-	>5-fold over a panel	[3]
57774	800	164,400	205	[4]

Experimental Protocols for Assessing Specificity



The determination of inhibitor specificity involves a variety of experimental techniques. Below are the methodologies for key experiments cited in the evaluation of SHP2 inhibitors.

Enzymatic Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the target enzyme (SHP2) and related off-target enzymes (e.g., SHP1, PTP1B).
- Protocol:
 - Recombinant human SHP2 and other phosphatases are expressed and purified.
 - The enzymatic activity is measured using a substrate such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate.
 - The inhibitor is added at various concentrations to the reaction mixture.
 - The rate of substrate dephosphorylation is measured spectrophotometrically or by detecting the release of phosphate.
 - IC50 values are calculated by fitting the dose-response data to a suitable equation.[4][5]

Cell-Based Assays

- Objective: To assess the inhibitor's effect on SHP2-dependent signaling pathways within a cellular context.
- Protocol:
 - Cancer cell lines with known SHP2 pathway activation (e.g., those with activating mutations or receptor tyrosine kinase dysregulation) are used.
 - Cells are treated with the inhibitor at various concentrations.
 - The phosphorylation status of downstream signaling proteins, such as ERK1/2, is assessed by Western blotting or ELISA.



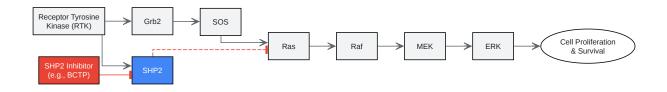
 Cellular phenotypes, such as proliferation, migration, or apoptosis, are measured using assays like MTT, wound healing, or flow cytometry.[4][5]

Selectivity Profiling

- Objective: To broadly screen the inhibitor against a panel of other kinases or phosphatases to identify potential off-targets.
- Protocol:
 - \circ The inhibitor is tested at a fixed concentration (e.g., 1 μ M) against a large panel of recombinant protein kinases or phosphatases.
 - The enzymatic activity of each enzyme in the presence of the inhibitor is measured.
 - The percentage of inhibition is calculated for each enzyme.
 - Follow-up dose-response curves are generated for any enzymes that show significant inhibition to determine their IC50 values.

Signaling Pathways and Experimental Workflows

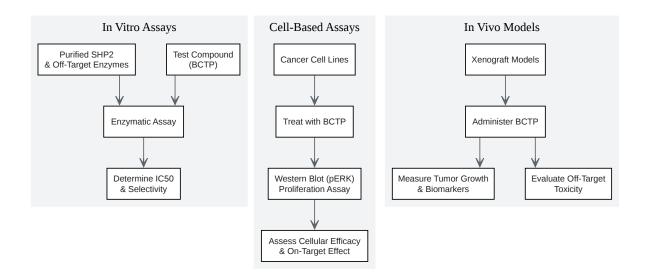
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methods used to assess specificity.



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Caption: SHP2 signaling pathway and point of inhibition.





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